molecular formula C17H16INO4 B12819877 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid CAS No. 82611-58-3

2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid

Cat. No.: B12819877
CAS No.: 82611-58-3
M. Wt: 425.22 g/mol
InChI Key: RLQFURMICGBHLW-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and an iodophenyl group

Properties

IUPAC Name

3-(4-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO4/c18-14-8-6-12(7-9-14)10-15(16(20)21)19-17(22)23-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQFURMICGBHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82611-58-3
Record name 4-Iodo-N-[(phenylmethoxy)carbonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82611-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Protection of the Amino Group

  • The amino group of (S)-phenylalanine is protected by reaction with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a mild base such as sodium bicarbonate or sodium carbonate.
  • The reaction is typically carried out in aqueous-organic biphasic systems or organic solvents like dioxane or tetrahydrofuran (THF) at 0–25°C to minimize racemization.
  • This step yields the Cbz-protected amino acid intermediate, which is stable for further functionalization.

Iodination of the Phenyl Ring

  • The para position of the phenyl ring is selectively iodinated using iodine in combination with an oxidizing agent such as iodic acid (HIO3) or sodium iodate (NaIO3).
  • Reaction conditions are optimized to avoid over-iodination or substitution at undesired positions.
  • The iodination is generally performed in acidic aqueous media or mixed solvents at controlled temperatures (0–40°C).
  • This step introduces the 4-iodophenyl substituent critical for the compound’s reactivity in further transformations.

Hydrolysis / Saponification

  • If the intermediate is obtained as an ester (e.g., methyl or ethyl ester), saponification is performed using lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a mixture of THF and water.
  • The reaction is typically conducted at room temperature for 1–3 hours.
  • This step converts the ester to the free carboxylic acid, yielding the target compound.

Purification Techniques

  • Liquid-liquid extraction using ethyl acetate and water separates organic impurities.
  • Acidification to pH ~6 precipitates the carboxylic acid form.
  • Preparative high-performance liquid chromatography (HPLC) with C18 columns and water/acetonitrile gradients containing 0.1% trifluoroacetic acid (TFA) achieves >95% purity.
  • Recrystallization from methanol/diethyl ether mixtures further enhances purity and crystallinity.
  • Vacuum filtration or centrifugation isolates the solid product.
Step Reagents/Conditions Temperature (°C) Time Notes
Amino group protection Cbz-Cl, NaHCO3 or Na2CO3, dioxane/THF 0–25 1–4 hours Mild base to avoid racemization
Iodination I2 + HIO3 or NaIO3, acidic aqueous media 0–40 2–6 hours Selective para-iodination
Saponification LiOH or NaOH in THF/water 20–25 1–3 hours Converts ester to acid
Purification Liquid-liquid extraction, preparative HPLC Ambient Variable Achieves high purity
  • Scale-up involves continuous flow reactors and automated synthesis platforms to improve yield and reproducibility.
  • Reaction parameters such as solvent polarity, base concentration, and temperature are tightly controlled to minimize side products and racemization.
  • Use of inexpensive, non-hazardous reagents and solvents is prioritized for economic and environmental reasons.
  • Purification steps are optimized for throughput, often employing crystallization over chromatography when feasible.
Preparation Step Key Reagents/Conditions Purpose Outcome
Amino group protection Benzyloxycarbonyl chloride, base Protect amino group Cbz-protected intermediate
Aromatic iodination Iodine, iodic acid or sodium iodate Introduce 4-iodo substituent 4-iodophenyl intermediate
Ester hydrolysis LiOH or NaOH in THF/water Convert ester to acid Free carboxylic acid product
Purification Liquid-liquid extraction, preparative HPLC, recrystallization Remove impurities, isolate pure compound >95% pure final product

The preparation of 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is a well-established multi-step process involving amino group protection, selective aromatic iodination, and hydrolysis to yield the free acid. Careful control of reaction conditions and purification techniques ensures high yield, purity, and stereochemical integrity. These methods are supported by detailed analytical characterization and are adaptable for both laboratory-scale synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Synthetic Applications

  • Peptide Synthesis :
    • The compound is often used as a precursor in peptide synthesis due to its ability to introduce a stable aromatic side chain. The benzyloxycarbonyl (Cbz) protecting group enables selective reactions while maintaining the integrity of the amino acid during synthesis.
    • Case Study : In a study focusing on mono-selective β-C–H arylation, 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid was utilized to create modified amino acids that enhance the biological activity of peptides .
  • Drug Development :
    • The iodine atom in the structure provides unique properties that can be exploited in drug design, particularly in developing radiolabeled compounds for imaging studies.
    • Case Study : Research has shown that derivatives of this compound can act as effective inhibitors of certain enzymes, suggesting potential therapeutic applications in treating diseases like cancer .

Biological Applications

  • Enzyme Inhibition Studies :
    • The compound has been investigated for its role as an inhibitor in various enzymatic pathways. Its structural features allow it to interact with target enzymes effectively.
    • Case Study : A study demonstrated that derivatives of 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid exhibited inhibitory effects on glutamine metabolism, which is crucial in cancer cell proliferation .
  • Bioconjugation :
    • The ability to modify the compound for bioconjugation purposes has been explored, making it useful for attaching therapeutic agents to antibodies or other biomolecules.
    • Case Study : In bioconjugation experiments, researchers successfully linked this compound to monoclonal antibodies, enhancing the specificity and efficacy of targeted therapies .

Summary of Applications

Application AreaDescriptionCase Study Reference
Peptide SynthesisUsed as a precursor for creating modified peptides with enhanced properties
Drug DevelopmentExplored for potential use as enzyme inhibitors in cancer treatment
Enzyme InhibitionInvestigated for its effects on metabolic pathways in cancer cells
BioconjugationLinked to antibodies for targeted therapy applications

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group, allowing for selective reactions at other sites on the molecule. The iodophenyl group can participate in halogen bonding and other interactions that influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(((Benzyloxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid
  • 2-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid
  • 2-(((Benzyloxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom’s larger size and higher polarizability compared to other halogens can lead to different chemical behaviors and interactions .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid, commonly referred to as a benzyloxycarbonyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • IUPAC Name : 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid
  • Molecular Formula : C17H16INO4
  • Molecular Weight : 425.22 g/mol
  • CAS Number : 220400-04-4

Biological Activity

The compound exhibits various biological activities, primarily due to its structural components which influence its interaction with biological targets.

1. Enzyme Inhibition

Research indicates that derivatives of this compound can act as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have shown that similar benzyloxycarbonyl compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management .

2. Antitumor Activity

Recent investigations into the antitumor properties of related compounds suggest that they may inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

3. Antimicrobial Properties

Some studies have reported the antimicrobial activity of benzyloxycarbonyl derivatives against a range of pathogens. The presence of the iodine atom enhances the compound's ability to disrupt bacterial cell walls, making it a candidate for further development as an antimicrobial agent.

The biological activity of 2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid can be attributed to its ability to interact with specific receptors and enzymes:

  • Enzyme Binding : The carbonyl group in the structure allows for hydrogen bonding with active site residues of enzymes like DPP-IV, leading to inhibition.
  • Cellular Uptake : The lipophilic nature due to the benzyloxy group facilitates cellular uptake, enhancing bioavailability.

Case Studies

StudyFindings
Study on DPP-IV InhibitionDemonstrated that benzyloxycarbonyl derivatives significantly reduce DPP-IV activity, leading to improved glucose tolerance in diabetic models .
Antitumor EffectsIn vitro studies showed that similar compounds induced apoptosis in cancer cells through caspase activation pathways .
Antimicrobial ActivityExhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) .

Q & A

Q. Basic Research Focus

  • 1H/13C NMR :
    • Aromatic protons : Peaks at δ 7.2–7.8 ppm (4-iodophenyl group) and δ 5.0–5.2 ppm (Cbz benzyl protons).
    • Carboxylic acid : A broad peak near δ 12 ppm (if deprotected) .
  • LC/MS :
    • Molecular ion peaks matching the exact mass (e.g., [M+H]+ for C₁₈H₁₇IN₂O₄: ~477.03 g/mol).
    • Fragmentation patterns confirming the Cbz and iodophenyl groups .

How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques validate chiral integrity?

Q. Advanced Research Focus

  • Chiral Resolution :
    • Use enantiomerically pure starting materials (e.g., L-tyrosine derivatives) to avoid racemization.
    • Chiral HPLC with columns like Chiralpak® IA/IB to separate R/S enantiomers .
  • Validation Techniques :
    • Optical Rotation : Compare observed [α]D values with literature data for enantiopure standards.
    • Circular Dichroism (CD) : Distinct CD spectra for each enantiomer confirm configuration .

What strategies are employed to resolve contradictions in biological activity data when testing derivatives of this compound as PPARgamma agonists?

Advanced Research Focus
Discrepancies between in vitro binding assays and in vivo efficacy often arise due to:

  • Metabolic Instability : The Cbz group may undergo rapid hepatic degradation. Solutions include replacing labile groups with stable bioisosteres (e.g., 2-aminobenzophenone moieties) .
  • Off-Target Effects : Use orthogonal assays (e.g., gene knockout models) to confirm PPARγ-specific activity.
  • Pharmacokinetic Optimization : Introduce substituents like pyridylaminoethoxy groups to enhance solubility and tissue penetration .

How can computational modeling guide the design of new analogs with improved pharmacokinetic properties?

Q. Advanced Research Focus

  • Docking Studies : Predict binding poses within the PPARγ ligand-binding domain to prioritize substituents enhancing affinity (e.g., hydrophobic groups for Van der Waals interactions) .
  • ADMET Prediction : Tools like SwissADME assess logP, solubility, and CYP450 metabolism risks. For example, replacing iodine with trifluoromethyl groups may reduce metabolic clearance .
  • QSAR Models : Correlate structural features (e.g., electronic effects of the iodophenyl group) with in vivo antihyperglycemic activity .

What methodologies are used to evaluate the stability of this compound under varying pH and temperature conditions?

Q. Advanced Research Focus

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor degradation via HPLC.
    • Oxidative Stress : Treat with H₂O₂ (3%) to assess susceptibility to radical-mediated breakdown .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify stable solid-state forms .

How do structural modifications at the 4-iodophenyl position impact biological activity and selectivity?

Q. Advanced Research Focus

  • Iodine Replacement :
    • Bromine : Reduces steric hindrance but may lower lipophilicity.
    • Phenyl Rings : Adding methoxy groups enhances solubility but may reduce receptor affinity .
  • Selectivity Profiling :
    • Use radioligand displacement assays against PPARα/γ/δ isoforms to identify substituents favoring γ-selectivity .

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